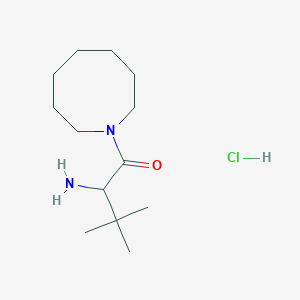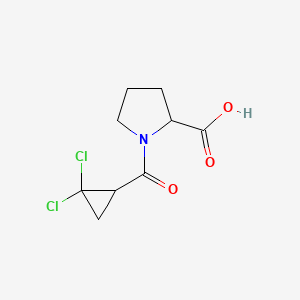
1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid (DCPC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including drug discovery, medicinal chemistry, and chemical biology. DCPC is a cyclic amino acid that contains a cyclopropane ring and two chlorine atoms, which make it a unique and versatile molecule. In
Scientific Research Applications
1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid has shown promising results in various scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid has been used as a building block in the synthesis of various biologically active compounds such as antitumor agents, antimicrobial agents, and antiviral agents. 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid has also been used as a tool in chemical biology to study protein-ligand interactions and enzyme mechanisms. 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid has shown to be a potent inhibitor of various enzymes such as serine proteases, metalloproteases, and kinases.
Mechanism of Action
The mechanism of action of 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid involves its ability to bind to the active site of enzymes and inhibit their activity. 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid contains a cyclopropane ring that is highly strained, making it an excellent mimic of the transition state of enzyme-catalyzed reactions. 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid binds to the enzyme's active site and forms a stable complex, preventing the substrate from binding and inhibiting the enzyme's activity. The inhibition of enzyme activity by 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid has been shown to be reversible and dose-dependent.
Biochemical and Physiological Effects
1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid has shown to have various biochemical and physiological effects on the body. 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid has been shown to inhibit the activity of various enzymes involved in blood clotting, inflammation, and cancer progression. 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid has also been shown to have antiviral and antimicrobial activity. 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid has been shown to have low toxicity and is well-tolerated in animals, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid has several advantages and limitations for lab experiments. The advantages of 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid include its ability to inhibit the activity of various enzymes, its high potency, and its low toxicity. The limitations of 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid include its complex synthesis method, its limited availability, and its high cost. 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid also requires specific storage conditions, such as being stored in a dry and cool environment, to maintain its stability and potency.
Future Directions
For 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid include the synthesis of analogs with improved potency and selectivity, the development of 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid-based inhibitors for specific enzymes and diseases, and the exploration of 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid's potential as a therapeutic agent for various diseases. 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid's ability to mimic the transition state of enzyme-catalyzed reactions also opens up new avenues for studying enzyme mechanisms and protein-ligand interactions. Overall, 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid is a versatile and exciting molecule with significant potential for scientific research and drug development.
Synthesis Methods
The synthesis of 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid is a complex process that involves multiple steps. The most common method for synthesizing 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid involves the condensation of 2,2-dichlorocyclopropanecarbonyl chloride with pyrrolidine-2-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC. The purity and yield of 1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid can be improved by optimizing the reaction conditions and purification methods.
properties
IUPAC Name |
1-(2,2-dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO3/c10-9(11)4-5(9)7(13)12-3-1-2-6(12)8(14)15/h5-6H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPZJIDTZQNUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC2(Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dichlorocyclopropanecarbonyl)pyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanone;hydrochloride](/img/structure/B7632390.png)
![N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7632394.png)
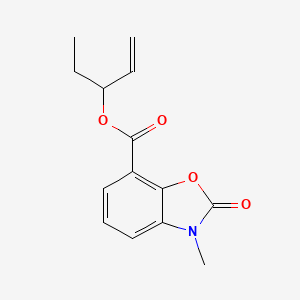
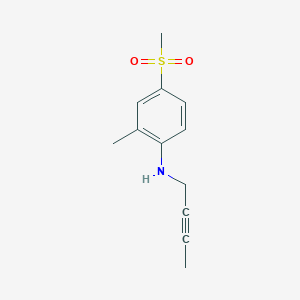
![2-Methylpropyl 4-[(2-hydroxycyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632422.png)

![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)
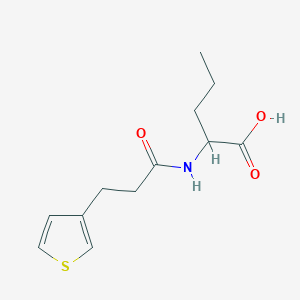
![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)
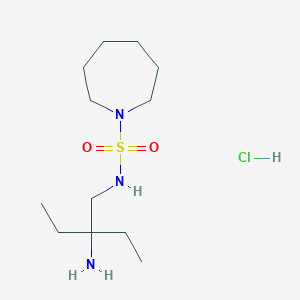
![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)
![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)

